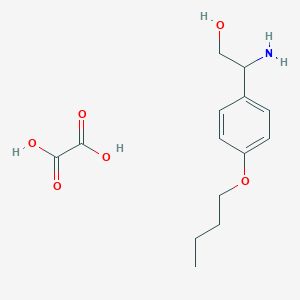

2-Amino-2-(4-butoxyphenyl)ethanol oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

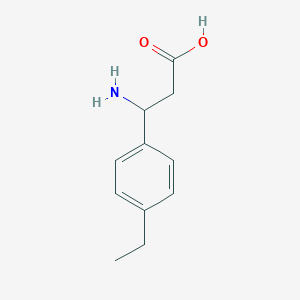

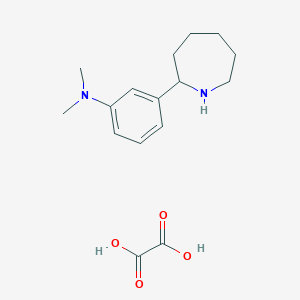

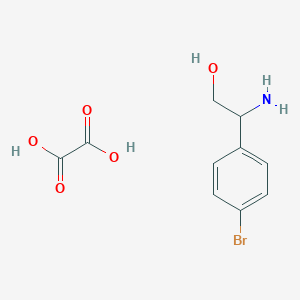

“2-Amino-2-(4-butoxyphenyl)ethanol oxalate” is a compound that likely contains an amino group (-NH2), a butoxyphenyl group (a phenyl ring with a butoxy group attached), and an ethanol group (-CH2CH2OH). The “oxalate” part suggests it may be a salt or ester of oxalic acid .

Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the amino, butoxyphenyl, and ethanol groups onto the same molecule. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

2-Amino-2-(4-butoxyphenyl)ethanol oxalate: is utilized in the synthesis of bioactive compounds, particularly 2-amino-4H-benzo[b]pyrans . These compounds have significant therapeutic potential and are synthesized using environmentally friendly methods. The process involves a one-pot multicomponent synthesis catalyzed by amine-functionalized silica magnetic nanoparticles (ASMNPs), which is a green chemistry approach that reduces reaction times and costs while avoiding the use of hazardous solvents .

Development of Magnetic Nanocatalysts

The compound plays a role in the development of magnetic nanocatalysts. These catalysts, such as the aforementioned ASMNPs, are used to accelerate the synthesis of organic compounds. They offer advantages like broad functional group tolerance, durability, improved yield, reusability, and recyclability . This is particularly important in the field of organic chemistry where efficient and selective synthesis is crucial.

Greener Methodology in Organic Synthesis

In organic synthesis, 2-Amino-2-(4-butoxyphenyl)ethanol oxalate contributes to greener methodologies. It’s part of a solvent-free approach that is economically and synthetically advantageous. This approach minimizes the environmental impact by avoiding strong acids and toxic organic solvents, thus promoting safety and reducing pollution problems .

Multicomponent Reactions (MCRs)

This compound is integral to MCRs, which are powerful tools in organic synthesis. MCRs allow for the formation of carbon-carbon and carbon-heteroatom bonds using a one-pot procedure. The use of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate in MCRs leads to various advantages such as less reaction time, simple separation steps, and cost-effectiveness, which eventually provides better yield compared to multistep synthesis .

Pharmaceutical Drug Development

The synthesis of 2-amino-4H-benzo[b]pyrans using 2-Amino-2-(4-butoxyphenyl)ethanol oxalate has implications in pharmaceutical drug development. These derivatives have been studied for their chemotherapeutic properties, making them valuable in the creation of new medications .

Eco-Friendly Catalysis

The compound’s role in eco-friendly catalysis is noteworthy. The amine-functionalized silica magnetic nanoparticles (ASMNPs) used in the synthesis of bioactive pyran derivatives are an example of how 2-Amino-2-(4-butoxyphenyl)ethanol oxalate contributes to environmentally benign catalysis, which is a growing field of interest in sustainable chemistry .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-2-(4-butoxyphenyl)ethanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.C2H2O4/c1-2-3-8-15-11-6-4-10(5-7-11)12(13)9-14;3-1(4)2(5)6/h4-7,12,14H,2-3,8-9,13H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMRGVRMNBUYOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(4-butoxyphenyl)ethanol oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B111259.png)